Cas no 2870666-28-5 (rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid)
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- rel-(3R,4S)-4-Methoxy-3-pyrrolidinecarboxylic acid (ACI)
- 3-Pyrrolidinecarboxylic acid, 4-methoxy-, (3R,4S)-rel- (ACI)
- rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid
-
- Inchi: 1S/C6H11NO3/c1-10-5-3-7-2-4(5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1
- InChI Key: HDAFFMKSFNKQOR-RFZPGFLSSA-N
- SMILES: O([C@@H]1CNC[C@H]1C(=O)O)C
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27194262-1g |
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid |
2870666-28-5 | 1g |
$986.0 | 2023-09-10 | ||
| Enamine | EN300-27194262-5g |
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid |
2870666-28-5 | 5g |
$2858.0 | 2023-09-10 | ||
| Enamine | EN300-27194262-10g |
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid |
2870666-28-5 | 10g |
$4236.0 | 2023-09-10 | ||
| Enamine | EN300-27194262-0.05g |
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid |
2870666-28-5 | 0.05g |
$827.0 | 2023-09-10 | ||
| Enamine | EN300-27194262-0.1g |
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid |
2870666-28-5 | 0.1g |
$867.0 | 2023-09-10 | ||
| Enamine | EN300-27194262-0.25g |
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid |
2870666-28-5 | 0.25g |
$906.0 | 2023-09-10 | ||
| Enamine | EN300-27194262-0.5g |
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid |
2870666-28-5 | 0.5g |
$946.0 | 2023-09-10 | ||
| Enamine | EN300-27194262-1.0g |
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid |
2870666-28-5 | 1.0g |
$986.0 | 2023-07-06 | ||
| Enamine | EN300-27194262-2.5g |
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid |
2870666-28-5 | 2.5g |
$1931.0 | 2023-09-10 | ||
| Enamine | EN300-27194262-5.0g |
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid |
2870666-28-5 | 5.0g |
$2858.0 | 2023-07-06 |
rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid Related Literature
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid
Rac-(3R,4S)-4-Methoxypyrrolidine-3-Carboxylic Acid: A Comprehensive Overview
Rac-(3R,4S)-4-Methoxypyrrolidine-3-carboxylic acid, also known by its CAS number 2870666-28-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable molecule for various applications in drug discovery and development. The molecule consists of a pyrrolidine ring substituted with a methoxy group at the 4-position and a carboxylic acid group at the 3-position, with specific stereochemistry at both chiral centers.
The synthesis of rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid involves a series of well-defined chemical reactions, including alkylation, oxidation, and stereochemical control steps. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric purity. The stereochemistry of the molecule plays a crucial role in its biological activity, as it determines the spatial arrangement of functional groups that interact with target biomolecules.
One of the most notable applications of this compound is in the field of drug design. The pyrrolidine ring is a common structural motif in many bioactive molecules due to its ability to form hydrogen bonds and interact with protein binding sites. The methoxy group at the 4-position introduces electron-donating effects, which can modulate the electronic properties of the molecule and enhance its pharmacokinetic profile. Additionally, the carboxylic acid group provides acidity and can participate in ionization-dependent interactions with biological targets.
Recent studies have explored the potential of rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid as a building block for constructing complex molecular architectures. For instance, researchers have utilized this compound as a precursor for synthesizing peptide-like molecules and bioisosteres with improved bioavailability. Its versatility in forming amides, esters, and other derivatives makes it an invaluable tool in medicinal chemistry.
In terms of biological activity, this compound has shown promise in various assays targeting enzymes, receptors, and other therapeutic areas. For example, it has been evaluated for its potential as an inhibitor of kinases and proteases, which are key targets in oncology and inflammatory diseases. The stereochemistry at both chiral centers has been found to significantly influence the binding affinity and selectivity of the molecule toward these targets.
The pharmacokinetic properties of rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid have also been studied extensively. Its solubility profile and metabolic stability are critical factors determining its suitability as a drug candidate. Recent findings suggest that the methoxy substitution enhances solubility without compromising metabolic stability, making it an attractive lead compound for further optimization.
In conclusion, rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid, with its unique structure and stereochemistry, represents a valuable asset in contemporary drug discovery efforts. Its applications span across multiple disciplines within chemistry and biology, underscoring its importance as a versatile building block for constructing bioactive molecules.
2870666-28-5 (rac-(3R,4S)-4-methoxypyrrolidine-3-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)